molecular formula C23H26ClNO5 B604915 Ralinepag CAS No. 1187856-49-0

Ralinepag

货号 B604915
CAS 编号: 1187856-49-0
分子量: 431.9 g/mol
InChI 键: NPDKXVKJRHPDQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ralinepag is a novel, once-daily IP receptor agonist undergoing Phase 3 studies for Pulmonary Arterial Hypertension (PAH). It has demonstrated superiority and improved pharmacology over selexipag in nonclinical studies and proof of concept in a Phase 2 clinical trial in PAH .


Molecular Structure Analysis

Ralinepag belongs to the class of organic compounds known as phenylcarbamic acid esters. These are ester derivatives of phenylcarbamic acids .

科学研究应用

1. Application in Pulmonary Arterial Hypertension (PAH) Treatment

  • Summary of Application : Ralinepag is being studied for its efficacy, safety, and tolerability in adult patients with symptomatic PAH. It is an orally administered, selective, non-prostanoid prostacyclin receptor agonist with a 24-hour terminal half-life .
  • Methods of Application/Experimental Procedures : In a phase 2 study, 61 PAH patients receiving standard care were randomized 2:1 to ralinepag (n=40) or placebo (n=21). The starting dose of ralinepag was 10μg twice daily, up-titrated over 9 weeks to a maximum total daily dose of 600μg .
  • Results/Outcomes : Ralinepag significantly decreased Pulmonary Vascular Resistance (PVR) by 163.9 dyn·s·cm −5 compared to an increase of 0.7 dyn·s·cm −5 with placebo. The least-squares mean change from baseline PVR was −29.8% compared with placebo .

2. Long-Term Efficacy and Safety Study

  • Summary of Application : Ralinepag is being evaluated for its long-term efficacy and safety in subjects with PAH via an open-label extension .
  • Methods of Application/Experimental Procedures : This is an open-label extension study for subjects with WHO Group 1 PAH who have participated in another Phase 2 or Phase 3 study of ralinepag. Subjects will receive ralinepag in addition to their pre-existing PAH disease-specific background therapy .
  • Results/Outcomes : The results of this study are not yet available as the study is still ongoing .

3. Phase II Open-Label Extension Study

  • Summary of Application : This study assessed the long-term safety and tolerability of Ralinepag .
  • Methods of Application/Experimental Procedures : Participants who completed the parent study or experienced a clinical worsening event while receiving placebo were eligible for the open-label extension (OLE). Those previously receiving immediate-release (IR) Ralinepag remained on their current dose, and participants formerly administered placebo were titrated to the highest tolerated dose .
  • Results/Outcomes : At month 24 after entering the OLE, 6-min walk distance (6MWD) significantly increased by a mean of 36.3 m from OLE baseline, and most participants remained stable in their functional class (84.8%). Post-baseline PVR in 1 or 2 years decreased by a median of 52.2 dyn.s/cm 5 and mean pulmonary arterial pressure decreased by a median of 2.0 mmHg .

4. Study to Evaluate the Effectiveness and Safety of Ralinepag

  • Summary of Application : This study is designed to demonstrate the effect of Ralinepag on the time to first adjudicated clinical worsening event in subjects with PAH .
  • Methods of Application/Experimental Procedures : The study is designed to evaluate the clinical worsening event, defined as one of the following: death, nonelective hospital admission of <24 hours due to worsening PAH or RHF, initiation of parenteral or inhaled therapy, disease progression, or unsatisfactory long term clinical response .
  • Results/Outcomes : The results of this study are not yet available as the study is still ongoing .

5. Efficacy and Safety of Ralinepag in PAH Patients on Mono or Dual Background Therapy

  • Summary of Application : This phase 2 study was designed to assess the efficacy, safety, and tolerability of immediate-release orally administered Ralinepag, a selective, non-prostanoid prostacyclin receptor agonist with a 24-h terminal half-life, compared to placebo in adult patients with symptomatic pulmonary arterial hypertension (PAH) .
  • Methods of Application/Experimental Procedures : 61 PAH patients who were receiving standard care, including mono or dual PAH-targeted background therapy were randomized 2:1 to Ralinepag (n=40) or placebo (n=21). The starting dose of Ralinepag was 10μg twice daily. Dosage was then up-titrated as tolerated over the course of the 9-week dose-titration period, to a maximum total daily dose of 600μg (300μg twice daily) .
  • Results/Outcomes : Ralinepag significantly decreased PVR by 163.9 dyn·s·cm −5 compared to an increase of 0.7 dyn·s·cm −5 with placebo (p=0.02); the least-squares mean change from baseline PVR was −29.8% compared with placebo (p=0.03). 6MWD increased from baseline by 36.2 m with Ralinepag and 29.4 m with placebo (p=0.90) .

6. Study to Evaluate the Effectiveness and Safety of Ralinepag

  • Summary of Application : The purpose of this study is to demonstrate the effect of Ralinepag on the time to first adjudicated clinical worsening event in subjects with pulmonary arterial hypertension (PAH) .
  • Methods of Application/Experimental Procedures : Clinical worsening event is defined as one of the following: death, nonelective hospital admission of <24 hours due to worsening PAH or RHF, initiation of parenteral or inhaled therapy, disease progression, or unsatisfactory long term clinical response .
  • Results/Outcomes : The results of this study are not yet available as the study is still ongoing .

未来方向

Ralinepag has shown significant promise as a therapeutic option in PAH. The drug is described as highly selective and potent, with in vitro data suggesting more potent antiproliferative and vasodilatory properties than other drugs . Future research will likely focus on further establishing the efficacy and safety of Ralinepag in larger patient populations and over longer periods of time .

属性

IUPAC Name

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKXVKJRHPDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralinepag

CAS RN

1187856-49-0
Record name Ralinepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralinepag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RALINEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。